Cas no 2034477-15-9 (N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide)

N-(6-Methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyridine, pyrimidine, and azetidine scaffold, demonstrating potential as a versatile intermediate in medicinal chemistry. Its structural complexity offers opportunities for selective functionalization, making it valuable in the synthesis of biologically active molecules. The presence of both electron-rich (methoxypyridine) and electron-deficient (phenylpyrimidine) moieties enhances its utility in drug discovery, particularly for targeting kinase inhibition or modulation of protein-protein interactions. The azetidine carboxamide group contributes to improved metabolic stability and binding affinity. This compound is suitable for research applications requiring precise molecular recognition or scaffold diversification.
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide structure
2034477-15-9 structure
Product Name:N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
CAS No:2034477-15-9
MF:C20H19N5O2
MW:361.397163629532
CID:6078863
PubChem ID:119100940
Update Time:2025-05-21

N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
    • F6495-4200
    • AKOS026691597
    • 2034477-15-9
    • Inchi: 1S/C20H19N5O2/c1-27-19-8-7-16(10-21-19)24-20(26)15-11-25(12-15)18-9-17(22-13-23-18)14-5-3-2-4-6-14/h2-10,13,15H,11-12H2,1H3,(H,24,26)
    • InChI Key: LMNRTSYTNMWVCY-UHFFFAOYSA-N
    • SMILES: O=C(C1CN(C2C=C(C3C=CC=CC=3)N=CN=2)C1)NC1C=NC(=CC=1)OC

Computed Properties

  • Exact Mass: 361.15387487g/mol
  • Monoisotopic Mass: 361.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 493
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 80.2Ų

N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6495-4200-2μmol
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
2μmol
$57.0 2023-09-08
Life Chemicals
F6495-4200-5μmol
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
5μmol
$63.0 2023-09-08
Life Chemicals
F6495-4200-10μmol
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
10μmol
$69.0 2023-09-08
Life Chemicals
F6495-4200-20μmol
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
20μmol
$79.0 2023-09-08
Life Chemicals
F6495-4200-1mg
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
1mg
$54.0 2023-09-08
Life Chemicals
F6495-4200-2mg
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
2mg
$59.0 2023-09-08
Life Chemicals
F6495-4200-3mg
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
3mg
$63.0 2023-09-08
Life Chemicals
F6495-4200-4mg
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
4mg
$66.0 2023-09-08
Life Chemicals
F6495-4200-5mg
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
5mg
$69.0 2023-09-08
Life Chemicals
F6495-4200-10mg
N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
2034477-15-9
10mg
$79.0 2023-09-08

Additional information on N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Exploring the Potential of N-(6-Methoxypyridin-3-Yl)-1-(6-Phenylpyrimidin-4-Yl)Azetidine-3-Carboxamide in Modern Drug Discovery

The compound with CAS No 2034477-15-9, known as N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, has emerged as a promising molecule in the field of medicinal chemistry. This compound is a result of innovative synthetic strategies that combine heterocyclic chemistry with peptide-like structures, making it a unique candidate for various biological applications. Recent studies have highlighted its potential as a modulator of key cellular pathways, particularly in the context of cancer and neurodegenerative diseases.

The structural complexity of this molecule lies in its azetidine core, which is a four-membered ring containing one nitrogen atom. This structure is further substituted with a 6-methoxypyridin group and a 6-phenylpyrimidin moiety. The combination of these groups creates a highly functionalized molecule with diverse pharmacological properties. Researchers have found that the methoxy group on the pyridine ring enhances the molecule's solubility and bioavailability, while the phenyl-substituted pyrimidine contributes to its stability and receptor-binding affinity.

Recent advancements in computational chemistry have enabled scientists to predict the binding modes of this compound with various therapeutic targets. For instance, molecular docking studies have revealed that N-(6-methoxypyridin-3-yl)-1-(6-phenylpyrimidin-4-Yl)azetidine exhibits strong binding affinity towards protein kinases, which are critical regulators of cell signaling. This suggests its potential as an inhibitor of oncogenic kinases, making it a valuable lead compound in anticancer drug development.

In addition to its kinase inhibitory activity, this compound has shown promising results in modulating other therapeutic targets. For example, studies have demonstrated its ability to inhibit histone deacetylases (HDACs), which are implicated in epigenetic regulation and cancer progression. The integration of these findings highlights the versatility of this compound as a multitarget drug candidate.

The synthesis of this compound involves a series of well-defined steps, including nucleophilic substitution, coupling reactions, and cyclization processes. Researchers have optimized these steps to achieve high yields and purity levels, ensuring its suitability for preclinical studies. The use of environmentally friendly reagents and conditions has also been emphasized to align with green chemistry principles.

From an analytical standpoint, the characterization of this compound has been carried out using advanced techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and X-ray crystallography. These analyses have confirmed its molecular structure and provided insights into its conformational flexibility, which is crucial for understanding its pharmacokinetic properties.

In terms of biological evaluation, this compound has undergone extensive testing in vitro and in vivo models. In vitro assays have revealed its potent activity against various cancer cell lines, while in vivo studies using murine models have demonstrated its efficacy in tumor growth inhibition without significant toxicity to normal tissues. These results underscore its potential as a targeted therapy for solid tumors.

The development of this compound also highlights the importance of interdisciplinary collaboration in drug discovery. By integrating expertise from organic synthesis, computational modeling, and pharmacology, researchers have been able to advance this molecule from the laboratory bench to preclinical evaluation stages.

In conclusion, N-(6-methoxypyridin-3-Yl)-1-(6-phenvlpyrimidin 4 Yl)azetidine 3 carboxamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with potent biological activity, positions it as a promising candidate for future therapeutic applications. As research continues to unfold, this compound may pave the way for novel treatments addressing unmet medical needs across various disease areas.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd